(E)-4-Bromo-1-chloro-2-methyl-2-butene

Catalog No.
S1795301
CAS No.
114506-04-6
M.F
C₅H₈BrCl
M. Wt
183.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-Bromo-1-chloro-2-methyl-2-butene

CAS Number

114506-04-6

Product Name

(E)-4-Bromo-1-chloro-2-methyl-2-butene

IUPAC Name

(E)-4-bromo-1-chloro-2-methylbut-2-ene

Molecular Formula

C₅H₈BrCl

Molecular Weight

183.47

InChI

InChI=1S/C5H8BrCl/c1-5(4-7)2-3-6/h2H,3-4H2,1H3/b5-2+

SMILES

CC(=CCBr)CCl

(E)-4-Bromo-1-chloro-2-methyl-2-butene is an organic compound characterized by the molecular formula C5H8BrClC_5H_8BrCl. It belongs to the class of halogenated alkenes, featuring both bromine and chlorine substituents on a butene backbone. The designation (E) indicates that the substituents on the double bond are located on opposite sides, which influences its chemical properties and reactivity. This compound is known for its role in various synthetic applications due to its unique structural characteristics and reactivity profile .

(E)-4-Bromo-1-chloro-2-methyl-2-butene itself is not expected to have a specific mechanism of action in biological systems due to its limited biological occurrence.

  • Specific data on toxicity, flammability, and reactivity is limited in publicly available scientific resources. However, due to the presence of halogen atoms, the compound should be handled with care following standard laboratory procedures for organic chemicals. This may include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and fume hood usage when handling the compound.

Here's what we can gather based on available scientific databases:

  • Synthetic Organic Chemistry

    Due to its reactive halogen groups (bromine and chlorine) and a readily available double bond, (E)-4-Bromo-1-chloro-2-methyl-2-butene might serve as a building block for further organic synthesis. The specific E configuration of the double bond could be advantageous for achieving stereoselective reactions().

  • Organic Material Science

    The presence of unsaturated carbon-carbon bonds and halogen substituents suggests potential for (E)-4-Bromo-1-chloro-2-methyl-2-butene to be incorporated into the design of novel materials. More research is needed to explore this possibility.

  • Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles, leading to the formation of diverse derivatives.
  • Addition Reactions: The double bond can react with hydrogen halides or other reagents, resulting in saturated products.
  • Elimination Reactions: Under specific conditions, this compound can undergo elimination reactions to generate different alkenes .

Research into the biological activity of (E)-4-Bromo-1-chloro-2-methyl-2-butene is ongoing. Preliminary studies suggest potential interactions with biological molecules, which may lead to applications in medicinal chemistry. Its halogenated structure may impart unique properties that could influence biological pathways, although specific mechanisms and effects require further investigation .

The synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene typically involves the halogenation of 2-methyl-2-butene. A common method is the addition of bromine and chlorine across the double bond under controlled conditions, often using inert solvents like dichloromethane at low temperatures to favor the formation of the (E)-isomer.

Industrial Production

In industrial settings, large-scale production follows similar synthetic routes but employs continuous flow reactors and automated systems to ensure high yields and consistent quality .

(E)-4-Bromo-1-chloro-2-methyl-2-butene has several applications across various fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Biological Research: The compound is studied for its potential interactions with biomolecules.
  • Pharmaceutical Development: Ongoing research explores its utility as a precursor for pharmaceutical compounds.
  • Industrial Chemistry: It is utilized in producing specialty chemicals and intermediates for various industrial processes .

The interaction studies of (E)-4-Bromo-1-chloro-2-methyl-2-butene focus on its reactivity with nucleophiles and electrophiles due to the presence of halogen atoms. These interactions can lead to various chemical transformations, making it a subject of interest in both synthetic and biological chemistry. The specific molecular targets and pathways involved depend on the reaction conditions employed during experimentation .

Several compounds share structural similarities with (E)-4-Bromo-1-chloro-2-methyl-2-butene, each exhibiting distinct properties:

Compound NameKey Differences
4-Bromo-1-chloro-2-buteneLacks a methyl group; different reactivity.
4-Bromo-2-methyl-2-buteneDoes not contain chlorine; altered behavior.
1-Bromo-2-chloro-2-methylpropaneSaturated analog; absence of double bond alters reactivity.

Uniqueness

The uniqueness of (E)-4-Bromo-1-chloro-2-methyl-2-butene lies in its combination of both bromine and chlorine atoms in an (E)-configuration, which imparts distinct chemical properties compared to its analogs. This characteristic enhances its utility in various synthetic and research applications .

XLogP3

2.5

Dates

Modify: 2024-04-14

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